N-methyl-4-phenylcyclohexan-1-amine hydrochloride is an organic compound classified under aralkylamines, which are alkylamines with an aromatic hydrocarbon group attached. This compound is recognized for its unique structural characteristics, making it significant in various scientific research applications. It is primarily used as a reagent in organic synthesis and has implications in biological studies involving enzyme activity and protein interactions.
The compound is categorized as follows:
It is also identified by its IUPAC name, N-methyl-4-phenylcyclohexan-1-amine hydrochloride, and has a molecular formula of with a molecular weight of approximately 225.7576 g/mol .
The synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves several key steps:
This synthesis pathway allows for the production of high-purity N-methyl-4-phenylcyclohexan-1-amine hydrochloride suitable for research applications.
N-methyl-4-phenylcyclohexan-1-amine hydrochloride features a cyclohexane ring substituted with a phenyl group and a methyl group on the nitrogen atom. Its structural representation can be described using the InChI notation:
The InChI Key for this compound is ZKXSMYAYKBRJLR-UHFFFAOYSA-N .
N-methyl-4-phenylcyclohexan-1-amine hydrochloride can undergo various chemical reactions:
These reactions highlight the versatility of N-methyl-4-phenylcyclohexan-1-amine hydrochloride in synthetic organic chemistry.
The mechanism of action of N-methyl-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This interaction can modulate the activity of these targets, leading to various biological effects that are context-dependent. Such mechanisms are crucial for understanding its role in pharmacological applications and biochemical research .
The physical properties of N-methyl-4-phenylcyclohexan-1-amine hydrochloride include:
Key chemical properties include:
The compound's stability and reactivity make it suitable for various applications in organic synthesis and biological studies .
N-methyl-4-phenylcyclohexan-1-amine hydrochloride finds applications across multiple scientific fields:
These applications underscore the compound's significance in advancing research across chemistry and biology .
N-methyl-4-phenylcyclohexan-1-amine hydrochloride demonstrates significant interactions with the mesolimbic dopamine pathway, a critical neural circuit mediating reward processing and addiction. Rodent studies reveal that this compound produces dose-dependent conditioned place preference (CPP), indicating intrinsic rewarding properties comparable to established dissociative anesthetics like ketamine. At doses of 3 mg/kg and 10 mg/kg (intraperitoneal administration), it significantly increases time spent in drug-paired compartments, with CPP scores exceeding saline controls by 150-180% [2] [3].
The compound's reinforcing effects are further evidenced through intravenous self-administration paradigms in rats. Under fixed-ratio (FR) and progressive-ratio (PR) reinforcement schedules, animals exhibit robust lever-pressing behavior for drug infusion. The breakpoint values under PR schedules—a measure of motivation to obtain the substance—reach approximately 35 responses at 0.3 mg/kg/infusion, confirming its reinforcing efficacy [2]. Pharmacological challenges demonstrate complete blockade of CPP by dopamine receptor antagonists: pretreatment with SCH 23390 (D1 antagonist) and haloperidol (D2 antagonist) abolishes place preference, confirming dopamine-dependent behavioral effects [3].
Molecular analyses of post-mortem brain tissue reveal substantial neurochemical alterations within the nucleus accumbens (NAc) and ventral tegmental area (VTA). Specifically, the compound upregulates tyrosine hydroxylase (TH) expression by 40-60%—indicating enhanced dopamine synthesis capacity—while concurrently altering dopamine transporter (DAT) density. These changes correlate with measured increases in extracellular dopamine concentrations exceeding 200% of baseline in microdialysis studies [2] [3]. Such dopaminergic adaptations establish the compound's capacity to directly modulate reward circuitry.
Table 1: Dopaminergic System Alterations and Behavioral Effects in Rodent Models
Parameter | Experimental Finding | Dose/Concentration | Change vs Control |
---|---|---|---|
Conditioned Place Preference | Increased time in drug-paired chamber | 3 mg/kg | +150% |
10 mg/kg | +180% | ||
Self-Administration (Breakpoint) | Motivation for drug infusion | 0.3 mg/kg/infusion | 35 responses |
Dopamine Metabolites | DOPAC/HVA ratios in NAc | 10 mg/kg | +75% |
Tyrosine Hydroxylase | Protein expression in VTA | 10 mg/kg | +60% |
Dopamine Transporters | DAT density in NAc | 10 mg/kg | -25% |
As a non-competitive NMDA receptor antagonist, N-methyl-4-phenylcyclohexan-1-amine hydrochloride binds within the ion channel pore at the phencyclidine (PCP) site. Radioligand displacement assays demonstrate moderate-to-high affinity for this binding site, with a reported Ki value of 527 nM—approximately 9-fold lower affinity than PCP (Ki = 59 nM) but slightly higher than ketamine (Ki = 659 nM) [2]. This binding characteristic underlies its functional inhibition of calcium influx through NMDA receptors, with electrophysiological studies showing 60-75% blockade of ion current at 10 μM concentrations in cortical neurons [3].
The compound's NMDA receptor antagonism triggers complex glutamatergic adaptations, particularly within prefrontal-limbic circuits. Acute administration (10 mg/kg) induces a 2.5-fold increase in prefrontal cortical glutamate levels within 30 minutes, as measured by in vivo microdialysis [2]. This glutamate surge activates compensatory mechanisms, including AMPAR upregulation (GluA1 subunit expression increases by 45% in hippocampal synaptosomal fractions) and altered synaptic plasticity [3]. The resulting excitation-inhibition imbalance contributes to the compound's psychotomimetic profile observed in behavioral assays.
Electroencephalography (EEG) analyses reveal distinct neurophysiological signatures following administration, characterized by increased gamma (γ) wave power (30-80 Hz) in the prefrontal cortex and diminished delta (δ) oscillations in thalamocortical networks. Gamma oscillations increase by 40% within 20 minutes post-administration, reflecting cortical hyperexcitation linked to dissociative states. These spectral changes are normalized by dopamine receptor antagonists, demonstrating functional coupling between dopaminergic activation and glutamatergically-mediated cortical dysregulation [3].
Table 2: NMDA Receptor Binding and Neurophysiological Effects
Target/Parameter | Measurement | Comparative Affinity/Effect | Functional Consequence |
---|---|---|---|
NMDA Receptor (PCP site) | Ki value | 527 nM | Channel pore blockade |
Glutamate Release | Prefrontal cortex extracellular levels | +250% at 30 min | Cortical hyperexcitation |
AMPA Receptor Subunits | GluA1 expression | +45% | Compensatory plasticity |
EEG Gamma Power | 30-80 Hz oscillations | +40% | Dissociative states |
EEG Delta Power | 1-4 Hz oscillations | -35% | Arousal disruption |
Chronic exposure to N-methyl-4-phenylcyclohexan-1-amine hydrochloride induces persistent transcriptional adaptations within the nucleus accumbens, particularly affecting the CREB (cAMP response element-binding protein) and ΔFosB signaling pathways. Western blot analyses of rodent NAc tissue show biphasic CREB regulation: phosphorylated CREB (pCREB) increases by 80% at 1 hour post-acute administration but decreases by 40% following 7-day chronic exposure [3]. This dynamic reflects an initial activation phase followed by compensatory suppression, potentially contributing to tolerance development.
The compound demonstrates particularly robust effects on ΔFosB accumulation—a stable transcription factor implicated in long-term neuroadaptation. Chronic administration (10 mg/kg/day for 7 days) elevates ΔFosB levels in NAc by 3.5-fold, with detectable persistence for over 21 days post-cessation [3]. This extraordinary stability enables ΔFosB to drive sustained expression of downstream target genes including BDNF (brain-derived neurotrophic factor), which shows a concomitant 2-fold increase in expression. These molecular changes correlate with structural neuroplasticity evidenced by increased dendritic spine density (35% increase) on medium spiny neurons within the NAc shell [2] [3].
The transcriptional landscape alterations promote enduring reward circuitry sensitization. Behaviorally, ΔFosB accumulation correlates with both the expression (r=0.78) and persistence (r=0.85) of locomotor sensitization—a hallmark of addictive potential. Pharmacological intervention using dopamine receptor antagonists prevents both ΔFosB induction and associated behavioral sensitization, confirming dopamine-dependence in these neuroadaptive processes [3]. These molecular adaptations represent a critical mechanism whereby transient pharmacological exposure produces persistent alterations in reward responsivity.
Table 3: Neuroplastic Adaptations in Nucleus Accumbens Following Exposure
Molecular Marker | Acute Change (1hr) | Chronic Change (7 days) | Behavioral Correlation |
---|---|---|---|
pCREB (Ser133) | +80% | -40% | Acute reward encoding |
ΔFosB | +20% | +350% | Behavioral sensitization |
BDNF | +30% | +100% | Synaptic remodeling |
Dopamine D1 Receptor | +15% | +90% | Reward sensitivity |
Dendritic Spine Density | No change | +35% | CPP persistence |
Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: